ODBG-P-RVn

描述

属性

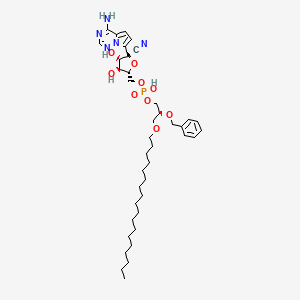

分子式 |

C40H62N5O9P |

|---|---|

分子量 |

787.9 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1 |

InChI 键 |

JWTGVUMJEVOXGW-RTZKIGCUSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4 |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Alkylation of Protected Glycerol

The sn-1 hydroxyl group of 2,3-isopropylidene glycerol is alkylated with octadecyl bromide or methanesulfonate under basic conditions to yield 1-O-octadecyl-2,3-isopropylidene glycerol. This intermediate is purified via silica gel chromatography, achieving >95% purity as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Benzylation at the sn-2 Position

The sn-2 hydroxyl group is subsequently benzylated using benzyl bromide in the presence of a silver(I) oxide catalyst. The isopropylidene protecting group is then removed via acidic hydrolysis (e.g., HCl in methanol), yielding 1-O-octadecyl-2-O-benzyl-sn-glycerol.

Phosphorylation and Coupling to RVn

The lipid scaffold is functionalized with a monophosphate group at the sn-3 position before coupling to RVn (GS-441524).

Phosphorylation Reaction

The sn-3 hydroxyl of 1-O-octadecyl-2-O-benzyl-sn-glycerol is phosphorylated using phosphorus oxychloride (POCl~3~) in anhydrous pyridine. This reaction produces the corresponding phosphorodichloridate intermediate, which is hydrolyzed to the monophosphate using controlled aqueous workup.

Activation and Nucleoside Coupling

The monophosphate is activated with N,N-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of N-methylimidazole (NMI). This activated intermediate reacts with the 5′-hydroxyl group of RVn (prepared as the 2′,3′-acetonide protected form) to form the phosphodiester bond.

Table 1: Key Reagents and Conditions for Coupling

| Reagent | Role | Concentration | Solvent | Temperature | Yield* |

|---|---|---|---|---|---|

| DCC | Coupling agent | 2.5 eq | Anhydrous DMF | 0°C → RT | 65–75% |

| RVn-2′,3′-acetonide | Nucleoside substrate | 1.0 eq | Pyridine | RT, 24 h | – |

| NMI | Catalyst | 0.5 eq | – | – | – |

*Reported yields are for the coupling step prior to deprotection.

Deprotection and Final Purification

The 2′,3′-acetonide protecting group on RVn is removed by treatment with 80% formic acid at room temperature for 2 hours. Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C~18~ column and acetonitrile/water mobile phase, achieving ≥95% purity.

Analytical Characterization

Structural Confirmation by NMR and Mass Spectrometry

Purity Assessment by HPLC

This compound is analyzed using a Dacapo DX-C18 column (100 × 2 mm, 2.5 μm) with a gradient of acetonitrile/isopropanol (1:1) in 0.1% formic acid. Retention time: 3.2 minutes; purity: 95.2%.

Stability Profiling

Plasma Stability

This compound exhibits exceptional stability in human plasma, with <10% degradation after 24 hours at 37°C (vs. RDV’s half-life of <2 hours). Stability is assessed using LC/MS/MS with a lower limit of quantification (LLOQ) of 6.25 ng/mL.

Table 2: Stability Comparison with RDV and RVn

Enzymatic Activation

This compound is cleaved by acid sphingomyelinase (ASM) and phospholipase C in lysosomes, releasing RVn monophosphate—a critical step for intracellular activation.

Scalability and Practical Considerations

The synthesis of this compound is amenable to large-scale production due to:

-

Modular Synthesis : The lipid scaffold and RVn are synthesized separately, allowing parallel production.

-

High-Yield Coupling : The DCC-mediated coupling achieves >65% yield, comparable to industrial RDV processes.

-

Stability Advantages : Long plasma half-life reduces dosing frequency, enhancing patient compliance .

化学反应分析

Types of Reactions

ODBG-P-RVn undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release the active nucleoside monophosphate.

Oxidation and Reduction: These reactions can modify the lipid moiety or the nucleoside itself, potentially affecting its activity and stability.

Substitution: The lipid moiety can be substituted with other functional groups to alter its pharmacokinetic properties.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous buffers.

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The primary product of hydrolysis is the active nucleoside monophosphate, which can further undergo phosphorylation to form the triphosphate, the active antiviral agent.

科学研究应用

Broad-Spectrum Efficacy

Research indicates that ODBG-P-RVn exhibits broad-spectrum antiviral activity , significantly outperforming GS-441524 and showing comparable efficacy to remdesivir in various cell lines. In vitro studies demonstrate that this compound has up to 20-fold greater antiviral activity than GS-441524 and nearly equivalent activity to remdesivir against SARS-CoV-2 in primary-like human small airway epithelial cells .

Comparative Analysis of Antiviral Potency

The following table summarizes the effective concentration (EC50) values for this compound, remdesivir, and GS-441524 across different viral strains:

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | SARS-CoV-2 | 0.026 - 1.13 | >100 | >76.7 |

| Remdesivir | SARS-CoV-2 | 0.1 - 0.5 | 54.2 | 542 |

| GS-441524 | SARS-CoV-2 | 0.5 - 1.5 | 93.4 | 186.8 |

Note: EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 refers to the concentration that causes cytotoxicity in 50% of cells.

Preclinical Trials

Preclinical studies conducted on Syrian hamsters have shown that this compound achieves therapeutic plasma levels after oral administration, demonstrating submicromolar anti-SARS-CoV-2 activity . These findings suggest that this compound could potentially reduce disease severity and hospitalizations associated with COVID-19.

Case Study: Efficacy Against Filoviruses

In a comparative study involving filoviruses, this compound was tested alongside remdesivir and demonstrated similar reductions in infectious yield for Ebola virus expressing ZsGreen (EBOV-ZsG) and Nipah virus expressing ZsGreen (NiV-ZsG). Both compounds effectively reduced viral loads in a dose-dependent manner, reinforcing this compound's broad-spectrum applicability .

Safety Profile

The cytotoxicity profile of this compound is notably favorable compared to remdesivir. While remdesivir exhibited significant cytotoxic effects at lower concentrations, this compound showed minimal cytotoxicity even at high doses, making it a promising candidate for further development .

作用机制

ODBG-P-RVn exerts its effects by being converted into the active triphosphate form within cells. This active form inhibits the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By blocking this enzyme, this compound effectively halts the replication of the virus, thereby reducing viral load and disease severity .

相似化合物的比较

Comparison with Similar Compounds

Remdesivir (RDV, GS-5734)

Antiviral Activity :

RDV remains the most potent antiviral agent in certain cell lines (e.g., Vero E6: EC50 = 1.13 µM vs. ODBG-P-RVn EC50 = 0.14 µM) . However, this compound outperforms RDV in human-derived cells (e.g., Huh7.5: EC50 = 0.14 µM vs. RDV EC50 = 0.15 µM) .Pharmacokinetics :

RDV requires IV administration due to poor oral bioavailability. In contrast, this compound achieves therapeutic plasma levels (>EC90) within 1 hour post-oral dosing, with a plasma half-life of >24 hours in humans vs. RDV’s 69 minutes .Toxicity :

RDV exhibits higher cytotoxicity (CC50 = 15.2 µM in Huh7.5 cells) compared to this compound (CC50 >50 µM), resulting in a superior selectivity index (SI = CC50/EC50) for this compound .

GS-441524 (RVn)

Antiviral Activity :

this compound demonstrates 20-fold greater potency than RVn in human small airway epithelial cells (HSAEC1-KT) . Against SARS-CoV-2 in Vero E6 cells, this compound’s EC50 (0.14 µM) is 8-fold lower than RVn (1.13 µM) .Metabolic Efficiency :

RVn requires phosphorylation to its triphosphate form (RVn-TP) for activity, a rate-limiting step. This compound bypasses this by delivering RVn-MP directly, accelerating activation .

Other Lipid Prodrugs (ODE-P-RVn, HDP-P-RVn)

- ODE-P-RVn and HDP-P-RVn show comparable EC50 values to this compound in lung and liver cells (0.15–0.35 µM) but inferior plasma stability. This compound’s benzyl-modified lipid moiety enhances resistance to esterase degradation, extending its half-life .

Key Data Tables

Table 1. Antiviral Activity (EC50, µM) in SARS-CoV-2-Infected Cells

| Cell Line | This compound | RDV | RVn |

|---|---|---|---|

| Vero E6 | 0.14 | 1.13 | 1.13 |

| PSC-Lung | 0.15 | 0.26 | 0.30 |

| Huh7.5 | 0.14 | 0.15 | 0.20 |

| Calu-3 | 0.30 | 0.33 | 0.77 |

Research Implications

Its broad-spectrum activity against viruses like Ebola and Nipah underscores its utility for pandemic preparedness . However, in vivo efficacy data and human trials are pending to validate preclinical findings .

常见问题

Q. What methodologies are used to synthesize and characterize ODBG-P-RVn?

this compound is synthesized via lipid prodrug modification of the remdesivir nucleoside (RVn, GS-441524). Key steps include coupling RVn with lipid-phosphorylating agents (e.g., HDP, ODE) using reagents like DCC and DMAP in anhydrous solvents. Purification involves reverse-phase HPLC, and structural confirmation is achieved through NMR spectroscopy and ESI-MS .

Q. How is this compound's antiviral efficacy quantified in vitro?

Antiviral activity is measured using dose-response curves in SARS-CoV-2-infected cell lines (e.g., Vero E6, Huh7.5, PSC-lung). The EC50 (half-maximal effective concentration) and CC50 (50% cytotoxic concentration) are determined via qRT-PCR for viral RNA suppression and CellTiter-Glo assays for cytotoxicity. Selectivity indices (CC50/EC50) are calculated to compare therapeutic windows .

Q. What cell lines are critical for evaluating this compound's broad-spectrum activity?

Studies use five cell types: Vero E6 (kidney), Huh7.5 (liver), Calu-3 (lung), Caco-2 (colon), and PSC-lung (primary human lung). These model viral tropism in respiratory, hepatic, and gastrointestinal systems. This compound shows EC50 values <0.35 µM in all lines, with consistent cytotoxicity (CC50 >60 µM) .

Q. Why is this compound's plasma stability significant for oral bioavailability?

this compound remains stable in human plasma at 37°C, resisting enzymatic degradation. This stability ensures sufficient systemic absorption and metabolic activation to RVn, its bioactive form, after oral administration .

Advanced Research Questions

Q. How do experimental designs address contradictions in this compound's potency across studies?

Discrepancies in reported EC50 values (e.g., 0.14 µM in Vero E6 vs. 0.3 µM in Caco-2) arise from cell-specific metabolic rates and viral replication efficiency. Researchers mitigate this by normalizing data to cell viability metrics (e.g., CellTiter-Glo) and using multiple replicates (n=3) with ANOVA for statistical rigor .

Q. What methodological challenges arise in correlating in vitro and in vivo pharmacokinetics?

While this compound achieves therapeutic plasma levels in Syrian hamsters (16.9 mg/kg, BID), its metabolite RVn peaks at 3 hours post-dose but falls below EC90 in lung cells. Researchers use LC-MS/MS to track prodrug and metabolite kinetics, adjusting dosing intervals to maintain plasma concentrations above target thresholds .

Q. How does this compound's mechanism differ from RDV in resisting viral resistance?

Unlike RDV, which requires intracellular triphosphorylation, this compound delivers RVn-monophosphate directly, bypassing rate-limiting enzymatic steps. This enhances antiviral consistency across cell types and reduces susceptibility to mutations in viral polymerases .

Q. What experimental strategies validate this compound's efficacy against non-SARS-CoV-2 viruses?

For human coronavirus 229E, dose-dependent inhibition is tested in MRC-5 cells using MTT assays to quantify cytopathic effects. This compound achieves EC50 = 0.15 µM, demonstrating broad-spectrum potential. Similar protocols are applied to Nipah virus in small airway epithelial cells .

Methodological Considerations for Future Studies

- Data Reprodubility : Use ≥3 biological replicates and report SEM to account for variability in cell-based assays .

- Metabolite Tracking : Combine LC-MS/MS with intracellular metabolite profiling to resolve pharmacokinetic-pharmacodynamic (PK/PD) mismatches .

- Cross-Species Validation : Expand in vivo models to non-rodent species to assess oral bioavailability and toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。